molecular formula C17H18N6O B2562498 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2379997-62-1

2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2562498
CAS No.: 2379997-62-1
M. Wt: 322.372
InChI Key: WWTJCFOJIKYAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine intermediates under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . This inhibition can result in apoptosis or programmed cell death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for drug development, particularly in the field of oncology .

Properties

IUPAC Name

4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-5-14-15(18-6-1)21-12-22-16(14)23-9-2-4-13(10-23)11-24-17-19-7-3-8-20-17/h1,3,5-8,12-13H,2,4,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTJCFOJIKYAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CC=N3)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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